Cas no 1350467-22-9 (fijimycin B)

fijimycin B 化学的及び物理的性質
名前と識別子
-
- fijimycin B
- CHEBI:226346
- 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
- 1350467-22-9
- CHEMBL1915713
- Fijimycin B
- N-[(6S,9S,12S,15R,16S,19R,23R,24AR)-7,17,23-trihydroxy-2,5,9,11,15-pentamethyl-6-(3-methylbutan-2-yl)-12,19-bis(2-methylpropyl)-1,4,10,13,20-pentaoxo-1H,2H,3H,4H,5H,6H,9H,10H,11H,12H,13H,15H,16H,19H,20H,22H,23H,24H,24ah-pyrrolo[2,1-O]1-oxa-4,7,10,13,16,19-hexaazacyclodocosan-16-yl]-3-hydroxypyridine-2-carboximidate
- 3-hydroxy-N-((3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-((2R)-3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo(20.3.0)pentacosan-6-yl)pyridine-2-carboxamide
- 3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2R)-3-methylbutan-2-yl]-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
- N-((6S,9S,12S,15R,16S,19R,23R,24AR)-7,17,23-trihydroxy-2,5,9,11,15-pentamethyl-6-(3-methylbutan-2-yl)-12,19-bis(2-methylpropyl)-1,4,10,13,20-pentaoxo-1H,2H,3H,4H,5H,6H,9H,10H,11H,12H,13H,15H,16H,19H,20H,22H,23H,24H,24ah-pyrrolo(2,1-O)1-oxa-4,7,10,13,16,19-hexaazacyclodocosan-16-yl)-3-hydroxypyridine-2-carboximidate
- 3-hydroxy-N-((3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo(20.3.0)pentacosan-6-yl)pyridine-2-carboxamide
-
- インチ: InChI=1S/C42H66N8O11/c1-21(2)16-28-40(58)50-19-27(51)18-29(50)41(59)47(10)20-32(53)49(12)35(24(7)23(5)6)38(56)44-25(8)39(57)48(11)30(17-22(3)4)42(60)61-26(9)33(36(54)45-28)46-37(55)34-31(52)14-13-15-43-34/h13-15,21-30,33,35,51-52H,16-20H2,1-12H3,(H,44,56)(H,45,54)(H,46,55)
- InChIKey: JINULSLKDMMSQD-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1NC(=O)C(NC(=O)c2ncccc2O)C(C)OC(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C(C)C(C)C)N(C)C(=O)CN(C)C(=O)C2CC(O)CN2C1=O
計算された属性
- せいみつぶんしりょう: 858.48510495g/mol
- どういたいしつりょう: 858.48510495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 61
- 回転可能化学結合数: 8
- 複雑さ: 1610
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 248Ų
fijimycin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F335555-1mg |
Fijimycin B |
1350467-22-9 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | F335555-10mg |
Fijimycin B |
1350467-22-9 | 10mg |
$1642.00 | 2023-05-18 |
fijimycin B 関連文献
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
fijimycin Bに関する追加情報
Recent Advances in Fijimycin B (1350467-22-9) Research: A Comprehensive Overview
Fijimycin B, a compound with the CAS number 1350467-22-9, has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This natural product, derived from marine actinomycetes, has garnered significant attention due to its potent antimicrobial and anticancer properties. Recent studies have focused on elucidating its molecular structure, biosynthesis pathway, and therapeutic potential, positioning it as a key player in the development of novel antibiotics and chemotherapeutic agents.
The primary objective of recent research on fijimycin B has been to explore its mechanism of action and optimize its production for clinical applications. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its chemical structure, revealing a unique macrolide framework with significant bioactivity. Additionally, genome mining and heterologous expression strategies have been utilized to enhance the yield of fijimycin B, addressing the challenges associated with its natural low abundance.
One of the most notable findings in recent studies is the compound's ability to inhibit bacterial ribosomes, making it effective against multidrug-resistant pathogens. In vitro assays have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting its potential as a next-generation antibiotic. Furthermore, preclinical trials have shown that fijimycin B exhibits selective cytotoxicity against certain cancer cell lines, suggesting its utility in targeted cancer therapies.
Despite these promising results, challenges remain in the clinical translation of fijimycin B. Issues such as solubility, stability, and potential toxicity need to be addressed through further research. Current efforts are focused on structural modifications and formulation strategies to improve its pharmacokinetic properties. Collaborative studies between academia and industry are also underway to accelerate its development and regulatory approval.
In conclusion, fijimycin B (1350467-22-9) represents a significant advancement in the search for new antimicrobial and anticancer agents. Its unique structural features and broad-spectrum activity make it a valuable subject of ongoing research. As scientists continue to unravel its full potential, fijimycin B may soon transition from the laboratory to the clinic, offering new hope in the fight against drug-resistant infections and cancer.
1350467-22-9 (fijimycin B) 関連製品
- 898360-33-3(N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)
- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)
- 95192-64-6(5-bromo-2-methyl-1,3-dinitro-benzene)
- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)
- 863018-46-6(3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 97522-31-1((2S)-2-benzylpyrrolidine)
- 2171560-60-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)
- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)
- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)



